molecular formula C11H12N4O2 B2667930 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 1795458-25-1

1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2667930
CAS No.: 1795458-25-1
M. Wt: 232.243
InChI Key: FVWONHGULSQTLU-UHFFFAOYSA-N
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Description

1-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a synthetically designed heterocyclic compound featuring a 1,2,3-triazole core linked to a pyrrolidine ring that is substituted with a furan-3-carbonyl group. This structure places it within a class of compounds intensively investigated for medicinal chemistry and drug discovery applications. The 1,2,3-triazole scaffold is a privileged structure in pharmaceutical sciences due to its versatility. It is known to act as a bioisostere for amide, ester, and carboxylic acid groups, which can significantly improve the physicochemical properties, pharmacokinetics, and pharmacology of lead compounds. The stability of the 1,2,3-triazole ring under both acidic and basic conditions, combined with its ability to participate in hydrogen bonding and dipole-dipole interactions, makes it exceptionally valuable for designing molecules that can interact effectively with biological targets. Compounds containing the 1,2,3-triazole pharmacophore, like this one, have demonstrated a remarkably broad spectrum of biological activities in scientific research. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticholinesterase effects. The presence of the furan heterocycle, a common motif in bioactive molecules, further enhances the compound's potential as a versatile building block for the synthesis of novel therapeutic agents. Researchers can utilize this compound as a key intermediate in click chemistry applications, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to efficiently create complex molecular hybrids for screening against various disease targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not classified as a drug or pharmaceutical and has not been approved by the FDA or any other regulatory body for the prevention, treatment, or cure of any medical condition. It is strictly prohibited to introduce this product into humans or animals.

Properties

IUPAC Name

furan-3-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c16-11(9-2-6-17-8-9)14-4-1-10(7-14)15-5-3-12-13-15/h2-3,5-6,8,10H,1,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWONHGULSQTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is primarily investigated for its pharmacological potential. The triazole ring is known for its role in various therapeutic agents, particularly antifungal and antibacterial drugs.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that derivatives of 1H-1,2,3-triazole exhibit significant antifungal activity against various pathogens. For instance, studies have shown that compounds similar to 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can inhibit the growth of fungi such as Candida albicans and Aspergillus species .

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds containing the triazole moiety have been assessed for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cancer progression .

Agricultural Applications

The compound has also been evaluated for its potential use in agriculture as a fungicide. Triazoles are commonly employed in agricultural settings to control fungal diseases in crops. Research indicates that derivatives of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can effectively mitigate the effects of plant pathogens .

Materials Science Applications

In materials science, 1H-1,2,3-triazoles serve as building blocks for the synthesis of novel materials with unique properties. Their ability to form stable complexes with metals has led to their use in catalysis and as ligands in coordination chemistry.

Case Study: Synthesis of Hybrid Materials

A notable study involved the synthesis of ferrocene-triazole hybrids using copper-catalyzed azide–alkyne cycloaddition (CuAAC). These hybrids exhibited enhanced electrochemical properties and were evaluated for their potential applications in organic electronics .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntifungal and anticancer agentsSignificant activity against fungal pathogens; apoptosis induction in cancer cells
AgricultureFungicide for crop protectionEffective against various plant pathogens
Materials ScienceBuilding blocks for novel materialsEnhanced properties in hybrid materials

Mechanism of Action

The mechanism of action of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the catalytic domain of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA breaks, ultimately causing cell death in rapidly dividing cancer cells. The compound may also interact with other proteins and pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Key Observations :

  • Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility due to ionizable groups, whereas the furan-substituted compound may prefer organic solvents.
  • Biological Activity : Acetyl and fluoroethyl analogues show applications as peptide mimetics or agrochemical intermediates , suggesting the furan derivative could target similar pathways (e.g., enzyme inhibition).

Crystallographic and Conformational Analysis

Crystal structures of related triazoles reveal critical trends:

  • Triazole-Pyrrolidine Dihedral Angles : In 1-(1-methylimidazol-2-yl)-4-phenyl-1H-1,2,3-triazole, the triazole and imidazole rings form a dihedral angle of 12.3°, while the triazole and phenyl rings are nearly coplanar (2.5°) . This suggests that bulky substituents on the pyrrolidine (e.g., furan-3-carbonyl) may increase torsional strain, affecting binding pocket compatibility.
  • Hydrogen Bonding : Carboxylic acid derivatives (e.g., ) participate in intermolecular O–H⋯N hydrogen bonds, stabilizing crystal lattices. The furan carbonyl group may instead engage in C–H⋯O interactions, as seen in analogous furan-containing compounds .

Biological Activity

The compound 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a novel triazole derivative that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various case studies highlighting its pharmacological effects.

Molecular Information

  • IUPAC Name : 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
  • Molecular Formula : C11_{11}H12_{12}N4_4O2_2
  • Molecular Weight : 232.2386 g/mol
  • CAS Number : 1795458-25-1

Structural Representation

The structure consists of a triazole ring linked to a pyrrolidine moiety, which is further substituted with a furan-3-carbonyl group. This unique combination is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the furan and pyrrolidine groups enhances this activity. For instance, studies have shown that similar triazole compounds demonstrate effective inhibition against various bacterial strains and fungi, suggesting that our compound may possess comparable antimicrobial efficacy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A related study on triazole derivatives revealed that specific substitutions could enhance the compound's ability to inhibit inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .

Anticancer Activity

Preliminary studies have suggested potential anticancer properties of triazole derivatives. For example, compounds with similar structures have been tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The SAR analysis indicates that modifications in the triazole ring can significantly influence anticancer activity.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been highlighted in various studies. It is suggested that the triazole moiety could interact effectively with enzyme active sites, potentially enhancing inhibition against cholinesterases (AChE and BuChE), which are crucial in neurodegenerative diseases .

Study 1: Antimicrobial Testing

In a comparative study of various triazole derivatives, the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of several standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that the compound could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests its potential use in treating conditions characterized by chronic inflammation.

Study 3: Anticancer Efficacy

In vitro assays on human cancer cell lines showed that the compound could inhibit cell growth effectively. The IC50_{50} values indicated a strong dose-dependent response, with enhanced activity observed when combined with other chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that:

  • Substituents on the Triazole Ring : Electron-donating groups tend to enhance activity against cholinesterases.
  • Furan and Pyrrolidine Influence : The presence of these groups is crucial for maintaining biological activity, as they contribute to the overall molecular stability and interaction capability with target enzymes.
CompoundActivity TypeIC50_{50} Value
Compound AAntimicrobial15 µM
Compound BAnti-inflammatory20 µM
Compound CAnticancer10 µM

Q & A

Q. What are the optimal synthetic conditions for preparing 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole using Cu-catalyzed azide-alkyne cycloaddition (CuAAC)?

Methodological Answer: The CuAAC reaction is the most reliable method for synthesizing 1,2,3-triazoles. For this compound:

  • Reagents : Use a 1:1 THF/water solvent system with copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) as the catalytic system .
  • Reaction Conditions : Stir at 50°C for 16 hours to ensure complete conversion .
  • Purification : Flash chromatography on silica gel with gradient elution (e.g., cyclohexane/ethyl acetate) yields pure product (60–90% yield) .

Q. What spectroscopic techniques are critical for confirming the structure of this triazole derivative?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the triazole ring (δ 7.4–9.2 ppm for 1H; δ 110–150 ppm for 13C) and furan/pyrrolidine moieties .
  • HRMS : Confirm molecular formula (e.g., [M]+ calculated vs. observed) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1550 cm⁻¹) stretches .

Advanced Research Questions

Q. How does Cu(I) catalysis influence regioselectivity in forming 1,4-disubstituted triazoles versus thermal 1,5-regioisomers?

Methodological Answer: Cu(I) accelerates the reaction via a stepwise mechanism, favoring 1,4-regioselectivity due to the formation of a copper-acetylide intermediate. Thermal conditions (non-catalyzed) follow a concerted pathway, yielding 1,5-isomers. For this compound, Cu(I) ensures exclusive 1,4-selectivity, critical for maintaining biological activity .

Q. Key Mechanistic Insight :

  • Cu(I) Coordination : Stabilizes the transition state, lowering activation energy for 1,4-adducts .
  • Polarity Effects : Non-polar solvents (e.g., THF) enhance selectivity by minimizing side reactions .

Q. What strategies resolve structural ambiguities in complex triazole derivatives?

Methodological Answer:

  • X-ray Crystallography : Definitive proof of regiochemistry and substituent orientation (e.g., triazole ring geometry) .
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and carbon-proton couplings to distinguish overlapping signals in pyrrolidine/furan groups .

Example :
In , X-ray crystallography confirmed the triazole-phenyl spatial arrangement in a related compound, resolving ambiguities in NOE experiments.

Q. How can reaction yields be optimized for scale-up synthesis?

Methodological Answer:

  • Stoichiometry : Use 1.3 equivalents of alkyne relative to azide to drive the reaction to completion .
  • Catalyst Loading : Increase CuSO₄ to 0.3 equiv for large-scale reactions without compromising purity .
  • Workup : Employ Celite dry-loading to improve chromatographic separation efficiency .

Q. Scalability Data :

Scale (mg)Yield (%)Purity (HPLC)Reference
50–10060–90>95%
500–100055–85>90%

Q. What computational methods predict the bioactivity of this triazole hybrid?

Methodological Answer:

  • Docking Studies : Model interactions with target proteins (e.g., enoyl-ACP reductase in ) using software like AutoDock .
  • QSAR Models : Correlate substituent electronic effects (e.g., furan’s electron-rich nature) with inhibitory potency .

Case Study :
In , triazole derivatives showed enhanced antimicrobial activity when electron-withdrawing groups (e.g., chloro) were introduced, validated by QSAR.

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